![molecular formula C18H21N3O3 B13167450 2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13167450.png)
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridine carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Coupling with Pyridine Carboxylic Acid: The substituted piperazine is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Biological Studies: Used as a probe to study receptor-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- 2-{4-[(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives. Its methoxyphenyl group and pyridine carboxylic acid moiety contribute to its unique binding affinity and selectivity for certain biological targets.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21N3O3/c1-24-15-6-4-14(5-7-15)13-20-9-11-21(12-10-20)17-16(18(22)23)3-2-8-19-17/h2-8H,9-13H2,1H3,(H,22,23) |
InChIキー |
UQDWQMMXZPVSIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)
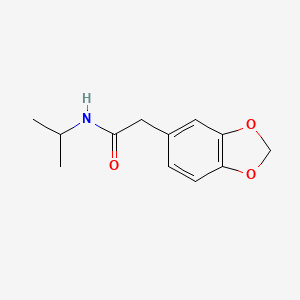


![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B13167406.png)
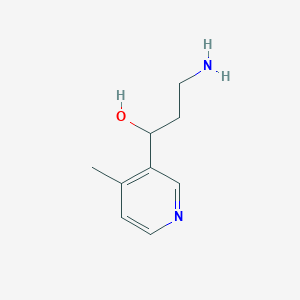
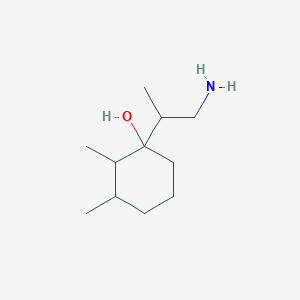
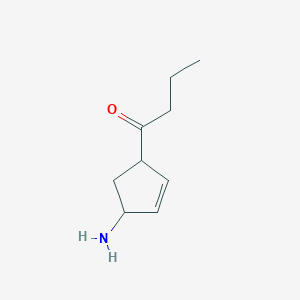
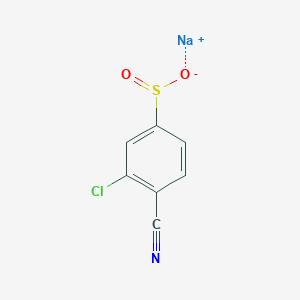

![2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13167447.png)
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid](/img/structure/B13167457.png)
